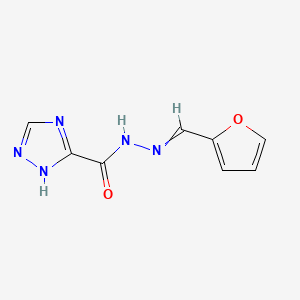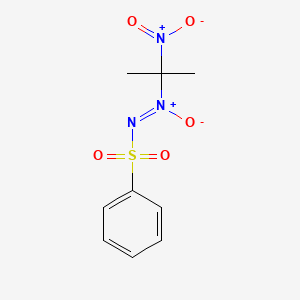
1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide, commonly known as MNPE or MNPEO, is a diazeniumdiolate compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is a nitric oxide donor, which means it releases nitric oxide upon decomposition. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. In
Wirkmechanismus
MNPE releases nitric oxide upon decomposition, which activates the guanylate cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including blood pressure, smooth muscle relaxation, and platelet aggregation. MNPE also has the ability to inhibit the activity of the enzyme cyclooxygenase, which is responsible for the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MNPE has been shown to have a variety of biochemical and physiological effects. MNPE has been shown to decrease blood pressure by inducing vasodilation. MNPE has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MNPE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MNPE has several advantages over other nitric oxide donors. MNPE has a longer half-life than other nitric oxide donors, which allows for sustained nitric oxide release. MNPE is also stable at room temperature, which makes it easy to handle and store. However, MNPE has some limitations for lab experiments. MNPE is sensitive to light and moisture, which can affect its stability. MNPE also has a narrow therapeutic window, which can make it difficult to determine the optimal concentration for experiments.
Zukünftige Richtungen
There are several future directions for MNPE research. MNPE has been shown to have anti-tumor effects, and further research could lead to the development of MNPE-based cancer therapies. MNPE has also been shown to have neuroprotective effects, and further research could lead to the development of MNPE-based treatments for neurodegenerative disorders. Additionally, MNPE could be used in the study of the role of nitric oxide in various physiological processes.
Synthesemethoden
MNPE can be synthesized by reacting 1-methyl-1-nitroethylamine with phenylsulfonyl chloride in the presence of a base, followed by treatment with sodium nitrite. The reaction yields a yellow crystalline product that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MNPE has been extensively used in scientific research due to its ability to release nitric oxide. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes. MNPE has been used in the study of cardiovascular diseases, cancer, and neurodegenerative disorders. MNPE has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Eigenschaften
IUPAC Name |
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,12(14)15)11(13)10-18(16,17)8-6-4-3-5-7-8/h3-7H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTZEFXVZNPCD-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=NS(=O)(=O)C1=CC=CC=C1)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/[N+](=N/S(=O)(=O)C1=CC=CC=C1)/[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
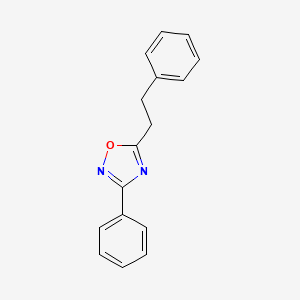
![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

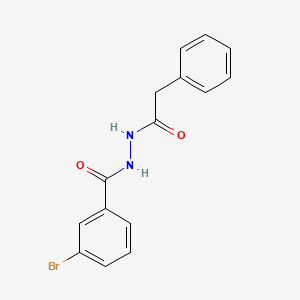
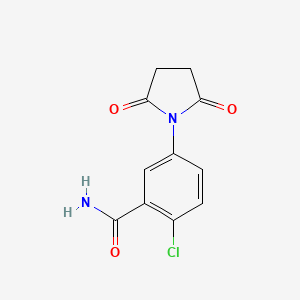
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
